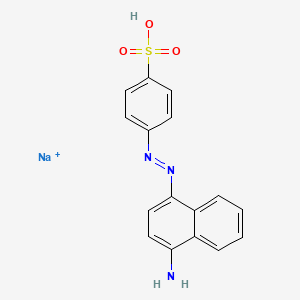

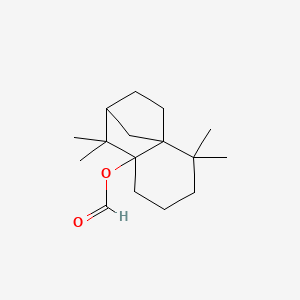

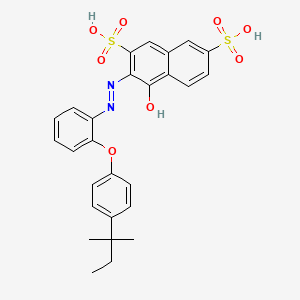

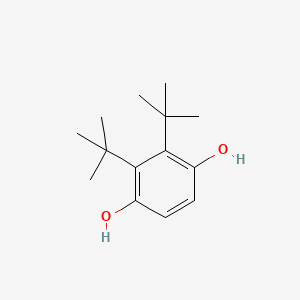

1,4-Benzenediol, bis(1,1-dimethylethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

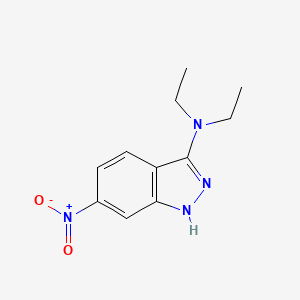

これは、ベンゼン環の2位と5位に2つのtert-ブチル基が置換されたヒドロキノンの誘導体です。 この化合物は、その抗酸化特性で知られており、様々な産業用途で使用されています .

2. 製法

合成経路と反応条件

1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-は、酸触媒の存在下で、ヒドロキノンをイソブチレンでアルキル化することにより合成できます . この反応は、通常、以下の手順で行われます。

- 酸触媒 は、硫酸などのアルキル化反応を促進するために添加されます。

- 反応混合物を、目的の生成物が生成されるまで、制御された温度で撹拌します。

ヒドロキノン: は、メタノールなどの適切な溶媒に溶解されます。

イソブチレン: は、溶液に導入されます。

工業的生産方法

工業的な設定では、1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-の製造は、効率的な混合と温度制御を確保するために、連続フローリアクターを使用することがよくあります。 このプロセスには、高純度製品を得るために、再結晶などの追加の精製工程が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, bis(1,1-dimethylethyl)- can be synthesized through the alkylation of hydroquinone with isobutylene in the presence of an acid catalyst . The reaction typically involves the following steps:

- An acid catalyst such as sulfuric acid is added to facilitate the alkylation reaction.

- The reaction mixture is stirred at a controlled temperature until the desired product is formed.

Hydroquinone: is dissolved in a suitable solvent such as methanol.

Isobutylene: is introduced into the solution.

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenediol, bis(1,1-dimethylethyl)- often involves continuous flow reactors to ensure efficient mixing and temperature control. The process may include additional purification steps such as recrystallization to obtain a high-purity product .

化学反応の分析

反応の種類

1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-は、以下を含む様々な化学反応を起こします。

酸化: は、キノンを形成するために酸化される可能性があります。

還元: は、ヒドロキノン誘導体に還元される可能性があります。

置換: は、求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 臭素や硝酸などの求電子試薬を、制御された条件下で使用できます。

主な生成物

酸化: 2,5-ジ-tert-ブチルベンゾキノンなどのキノンを生成します。

還元: ヒドロキノン誘導体を生成します。

4. 科学研究への応用

1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-は、いくつかの科学研究の応用があります。

化学: ポリマー化学において、劣化を防ぐための抗酸化剤として使用されます。

生物学: 生物系における酸化ストレスに対する潜在的な保護効果について研究されています。

医学: その抗酸化特性により、医薬品の潜在的な使用について調査されています。

科学的研究の応用

1,4-Benzenediol, bis(1,1-dimethylethyl)- has several scientific research applications:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.

Industry: Used as a stabilizer in the production of plastics and rubber.

作用機序

1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-の抗酸化特性は、水素原子を供与する能力に起因しており、これによりフリーラジカルが中和されます。 この化合物は、活性酸素種(ROS)やその他のフリーラジカルと相互作用し、それらを反応性の低い種に変換し、細胞や材料の酸化損傷を防ぎます .

類似化合物との比較

類似化合物

ヒドロキノン: 親化合物で、tert-ブチル基がありません。

2,5-ジ-tert-ブチルベンゾキノン: 1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-の酸化形態です。

1,2-ベンゼンジオール、3,5-ビス(1,1-ジメチルエチル)-: 異なる位置にtert-ブチル基を持つ類似化合物です.

独自性

1,4-ベンゼンジオール、ビス(1,1-ジメチルエチル)-は、その特定の置換パターンによりユニークであり、これはヒドロキノンと比較して、その抗酸化特性を高めます。 tert-ブチル基の存在により、安定性が向上し、様々な用途における酸化劣化を防止する上でより効果的になります .

特性

CAS番号 |

1322-72-1 |

|---|---|

分子式 |

C14H22O2 |

分子量 |

222.32 g/mol |

IUPAC名 |

2,3-ditert-butylbenzene-1,4-diol |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8,15-16H,1-6H3 |

InChIキー |

YXGOYRIWPLGGKN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(C=CC(=C1C(C)(C)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。